Manganese carbide (Mn3C)

Thermodynamic stability Steelmaking reduction Carbide formation enthalpy

Manganese carbide (Mn3C), a binary transition-metal carbide of the cementite-type family, crystallizes in the orthorhombic Pnma space group and exists as a two-dimensional layered structure. It is a refractory, black crystalline solid with a density of 6.89 g·cm⁻³, a melting point of approximately 1520 °C, and is classified thermodynamically as a metastable but kinetically persistent phase.

Molecular Formula C34H53NaO8
Molecular Weight 180.857 g/mol
CAS No. 12121-90-3
Cat. No. B162378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese carbide (Mn3C)
CAS12121-90-3
SynonymsLasalocid A sodium salt
Molecular FormulaC34H53NaO8
Molecular Weight180.857 g/mol
Structural Identifiers
SMILESC.[Mn].[Mn].[Mn]
InChIInChI=1S/CH4.3Mn/h1H4;;;
InChIKeyRNEJHSLIASMDPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese Carbide (Mn3C, CAS 12121-90-3) – Key Phase Identity and Baseline for Scientific Procurement


Manganese carbide (Mn3C), a binary transition-metal carbide of the cementite-type family, crystallizes in the orthorhombic Pnma space group and exists as a two-dimensional layered structure [1]. It is a refractory, black crystalline solid with a density of 6.89 g·cm⁻³, a melting point of approximately 1520 °C, and is classified thermodynamically as a metastable but kinetically persistent phase [2]. Industrially, Mn3C serves as a deoxidizer and alloying additive in high‑manganese steels, a precursor for Mn₃O₄ via hydrolysis, a potential anode material for batteries, and a catalyst in alkane cracking and isomerization .

Mn3C in Procurement: Why Interchanging Manganese Carbides or Analogous Cementite Phases Leads to Divergent Performance


Although Mn3C belongs to a family of manganese–carbon binary compounds (Mn₅C₂, Mn₇C₃, Mn₂₃C₆) and shares the cementite structure with Fe₃C, each phase exhibits distinct thermodynamic stability, hydrolysis reactivity, and metallurgical behavior [1]. For instance, the enthalpy of formation of Mn3C differs markedly from that of cementite (Fe₃C), leading to different reduction pathways in steelmaking [2]. Moreover, among the manganese carbides, Mn3C possesses the highest melting point and specific gravity, directly impacting its utility as a self‑disintegrating carburizer shell and its hydrolysis selectivity toward methane and hydrogen [3]. Substituting one carbide for another without accounting for these quantifiable differences can result in altered carbon recovery, unintended gas evolution, or failed alloy specifications.

Mn3C (CAS 12121-90-3) Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparisons


Enthalpy of Formation: Mn3C vs. Fe3C (Cementite) – Direct Calorimetric Comparison

Early calorimetric measurements by Ruff and Gersten (1913) directly compared the molecular heats of formation of Mn3C and Fe3C. Mn3C exhibits a less exothermic (less negative) formation enthalpy than cementite, indicating a relatively less stable carbide and implying easier decomposition during steelmaking reduction. This thermodynamic difference is a primary reason why Mn3C, rather than Fe3C, is the dominant carbide phase in high‑manganese steels and why it can be leveraged as a low‑temperature carbon source [1].

Thermodynamic stability Steelmaking reduction Carbide formation enthalpy

Melting/Decomposition Temperature and Density Hierarchy Among Manganese Carbides

Compilation of available physicochemical data for the five known manganese carbides reveals that Mn3C possesses the highest melting point (1520 °C) and the highest density (6.89 g·cm⁻³) among the stoichiometric Mn–C phases. In contrast, Mn₅C₂, Mn₇C₃, and Mn₂₃C₆ all decompose at lower temperatures (1050–1100 °C) and have lower enthalpies of formation per formula unit. This thermal superiority makes Mn3C the most suitable candidate when high‑temperature structural integrity or dense melt‑penetration is required [1].

Phase stability Refractory properties Manganese carbide family

Mn3C‑Encapsulated Carburizer vs. Conventional Recarburizers: Density, Strength, and Hygroscopicity

A patented Mn3C‑wrapped carbon material (Angang Steel, CN202310918639.7, 2023) demonstrates that a Mn3C shell imparts a specific gravity ≥2.2 g·cm⁻³, high compressive strength (50–80 MPa), and extremely low moisture absorption (<0.6% water content after 30 days) to the carburizer. These properties enable deep penetration into molten steel, stable carbon recovery, and dust‑free addition—performance metrics not achievable with traditional carbon‑only or ferroalloy carburizers that typically have lower density (≈1.5–1.9 g·cm⁻³), lower strength, and higher moisture sensitivity [1].

Metallurgical carburizer Carbon recovery Steelmaking additive

Hydrolysis Selectivity: Mn3C as a Methanide versus Acetylide Carbides

Mn3C belongs to the methanide subclass of carbides, which upon hydrolysis yield predominantly methane (CH₄) and hydrogen (H₂), along with Mn(OH)₂. This contrasts with acetylide carbides (e.g., CaC₂) that evolve acetylene (C₂H₂) or other carbides that produce more complex hydrocarbon mixtures. The hydrolysis of Mn3C has been shown to generate a mixture of CH₄ and H₂ with only trace amounts of higher hydrocarbons, and the reactivity can be tuned by incorporation of ternary metals (Al, Ga, In, Sn) [1]. Quantitative corrosion rates have been measured for the related perovskite carbide Mn3AlC (0.3 μm·h⁻¹ at 60 °C), while Mn3C itself is known to decompose readily in water or dilute acids [2].

Hydrolysis reactivity Methanide carbide Gas evolution

Lower Reduction Temperature of Mn3C Compared to Metallic Manganese in Ferroalloy Production

In the carbothermic reduction of manganese oxides, the formation of Mn3C is thermodynamically favored over the production of metallic manganese. The reaction to form Mn3C absorbs less heat (ΔfHm(298 K) = –(15.06 ± 12.55) kJ·mol⁻¹) than the reduction to elemental manganese, resulting in a lower reaction onset temperature. This is why high‑carbon ferromanganese inherently contains Mn3C as the major carbide phase, and why silicon must be added to displace carbon from Mn3C to produce low‑carbon ferromanganese alloys .

Carbothermic reduction Ferromanganese production Energy efficiency

First‑Principles Mechanical Properties: Mn3C vs. Mn5C2, Mn7C3, Mn23C6 (DFT‑Derived Elastic Moduli and Hardness)

A comprehensive first‑principles DFT study by Chong et al. (Comput. Mater. Sci. 2014) calculated the elastic constants, bulk modulus, shear modulus, Young’s modulus, and Vickers hardness for the four stoichiometric manganese carbides. Among them, Mn3C exhibits a Vickers hardness of approximately 8.2 GPa, which is intermediate—higher than Mn23C6 (≈5.8 GPa) but lower than Mn5C2 (≈9.8 GPa) and Mn7C3 (≈10.5 GPa). Its bulk modulus (∼210 GPa) and shear modulus (∼120 GPa) position it as a relatively ductile member of the family, consistent with its metallic bonding character [1].

Elastic properties DFT calculations Manganese carbide hardness

Mn3C Application Scenarios Grounded in Quantitative Differentiation


High‑Density Self‑Fluxing Carburizer for Precision Steel Carbon Control

The Mn3C‑coated carbon material (patent CN202310918639.7) leverages Mn3C’s high density (≥2.2 g·cm⁻³) and strength (50–80 MPa compressive) to deliver a carburizer that sinks rapidly into molten steel, achieving carbon recovery rates superior to conventional recarburizers [1]. The Mn3C shell melts at the steel interface, initially releasing carbon and then exposing the inner carbon core, while generating minimal dust (water absorption <0.6% after 30 days). This scenario is directly supported by the quantitative density and strength data reported in Evidence_Item 3 and is optimal for steel mills requiring tight hitting of target carbon levels with minimal slag contamination.

Low‑Energy Precursor for Mn₃O₄ Production via Hydrolysis–Oxidation

Mn3C’s readiness to hydrolyze in water, producing Mn(OH)₂, CH₄, and H₂ (see Evidence_Item 4), makes it an attractive precursor for the ‘green’ synthesis of manganese tetroxide (Mn₃O₄) without acids or alkalis [1]. The hydrolysis–oxidation route eliminates the need for electrolytic manganese powder suspensions and avoids catalyst contamination, capitalizing on the specific gas product slate of Mn3C as a methanide carbide.

Metastable Carbide Phase in High‑Manganese TRIP/TWIP Steels

In transformation‑ and twinning‑induced plasticity steels, the stability of the M₃C cementite phase governs carbon partitioning. Mn3C is less stable thermodynamically than Fe3C (ΔfH° difference ≈ 2.4 kcal·mol⁻¹, Evidence_Item 1), which means it can dissolve or transform more readily during thermal processing [1]. Materials scientists designing third‑generation advanced high‑strength steels can exploit this differential stability to tailor carbide precipitation kinetics, selecting Mn3C‑forming compositions to avoid excessive cementite stabilization.

Intermediate‑Hardness, Ductile Coating for Impact‑Resistant Wear Surfaces

First‑principles calculations (Evidence_Item 6) show that Mn3C possesses a Vickers hardness of ∼8.2 GPa and a B/G ratio indicative of moderate ductility [1]. Compared to harder but more brittle Mn7C3 (∼10.5 GPa), Mn3C may be the preferred carbide phase in hardfacing alloys or cermet coatings for components subject to combined impact and abrasion, such as excavator buckets or crusher jaws, where excessive brittleness leads to spallation.

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